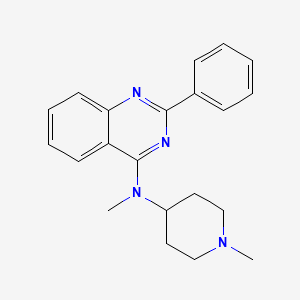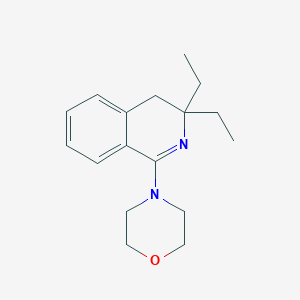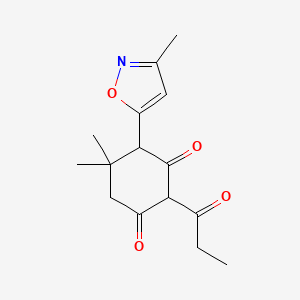
N-methyl-N-(1-methyl-4-piperidinyl)-2-phenyl-4-quinazolinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-N-(1-methyl-4-piperidinyl)-2-phenyl-4-quinazolinamine is a compound belonging to the quinazoline class, known for a broad spectrum of pharmacological activities. Transition-metal-catalyzed reactions play a crucial role in synthesizing such pharmaceutical ingredients, offering new pathways to complex molecular structures (Tamatam, Kim, & Shin, 2023).
Synthesis Analysis
The synthesis of quinazolines has been significantly advanced through transition-metal-catalyzed and transition-metal-free methods, providing greener and more sustainable pathways. Such methods have streamlined the production of quinazolines with diverse biological and medicinal applications (Tamatam & Shin, 2023).
Molecular Structure Analysis
Quinazolines feature a bicyclic structure comprising a benzene ring fused to a pyrimidine ring, which is central to their chemical and biological functionalities. The versatility in their structure, achieved through functionalization, allows for the creation of compounds with specific optoelectronic properties, highlighting their significance in materials science (Lipunova et al., 2018).
Chemical Reactions and Properties
Quinazolines can undergo various chemical transformations, including cyclizations with alkenyl and alkynyl substituents, to construct polyheterocyclic structures. These reactions underscore the synthetic and pharmacological potential of quinazoline derivatives (Vaskevych, Dekhtyar, & Vovk, 2023).
Wissenschaftliche Forschungsanwendungen
Inhibition of Nitric Oxide Synthase
A novel class of nitric oxide synthase (NOS) inhibitors, including 2-substituted 1,2-dihydro-4-quinazolinamines, demonstrates nanomolar potency and high selectivity for the inducible isoform of the enzyme (i-NOS) over the constitutive isoforms. This has shown efficacy in animal models of inflammatory disease (Tinker et al., 2003).
Vascular Endothelial Growth Factor Receptor-2 Imaging
The compound PAQ, a tyrosine kinase inhibitor with high affinity for the vascular endothelial growth factor receptor 2 (VEGFR-2), essential in tumor angiogenesis, has been evaluated for in vivo imaging of VEGFR-2 expression in tumors using positron emission tomography (PET) (Samén et al., 2009).
Src Kinase Inhibition in Angiogenesis
M475271, an anilinoquinazoline derivative, selectively inhibits Src kinase activity, impacting VEGF-induced angiogenesis. It maintains cell-cell junction stability in human umbilical vein endothelial cells, suggesting potential as a drug for inhibiting tumor growth and metastasis (Ali et al., 2006).
Dopamine and Serotonin Receptor Antagonism
Certain indoles substituted with piperidinyl show potent dopamine D-2 and serotonin 5-HT2 receptor affinity. These compounds, including some noncataleptogenic piperidyl derivatives, exhibit properties similar to the atypical neuroleptic clozapine (Perregaard et al., 1992).
Antihypertensive Activity
Piperidine derivatives with a quinazoline ring have shown potent antihypertensive effects in spontaneously hypertensive rat models. Specific compounds in this series produced significant hypotension, indicating their potential as antihypertensive agents (Takai et al., 1986).
Antimalarial and Antitumor Properties
6-[(Arylamino)methyl]-2,4-quinazolinediamines exhibit potent antimalarial, antibacterial, and antitumor activity. Trimetrexate, a compound in this series, has a broad spectrum of antitumor effects and is undergoing preclinical evaluation (Elslager et al., 1983).
Optoelectronic Material Applications
Quinazolines have been researched for their applications in electronic devices, luminescent elements, and photoelectric conversion elements. Incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems is valuable for creating novel optoelectronic materials (Lipunova et al., 2018).
Eigenschaften
IUPAC Name |
N-methyl-N-(1-methylpiperidin-4-yl)-2-phenylquinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4/c1-24-14-12-17(13-15-24)25(2)21-18-10-6-7-11-19(18)22-20(23-21)16-8-4-3-5-9-16/h3-11,17H,12-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUWUZUZIVDBESQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N(C)C2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(5-methyl-3-isoxazolyl)amino]-5-oxopentanoic acid](/img/structure/B5508165.png)
![3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(2-thienylcarbonyl)-1-piperazinyl]pyridazine](/img/structure/B5508167.png)
![(3S*,4R*)-1-[3-(3-chloro-1H-1,2,4-triazol-5-yl)propanoyl]-4-phenylpyrrolidine-3-carboxylic acid](/img/structure/B5508175.png)
![N-[4-(aminosulfonyl)phenyl]-3-nitrobenzamide](/img/structure/B5508188.png)

![2-chloro-5-({2-[(4-chlorophenyl)sulfonyl]ethyl}thio)-N-(2-methylphenyl)benzamide](/img/structure/B5508216.png)
![4-(tert-butylamino)-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B5508219.png)
![N-{2-[(4-methoxyphenyl)thio]ethyl}-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5508224.png)



![3-amino-4,6-dimethyl-5-(2-oxo-2-phenylethyl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B5508242.png)

![1-[(dimethylamino)sulfonyl]-N-{2-methoxy-5-[(methylamino)carbonyl]phenyl}-3-piperidinecarboxamide](/img/structure/B5508257.png)